molecular formula C22H13NO5 B5125048 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid CAS No. 351516-94-4

2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid

Cat. No. B5125048
CAS RN: 351516-94-4
M. Wt: 371.3 g/mol
InChI Key: JFVCBYNCBUNXMX-UHFFFAOYSA-N
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Description

2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid, also known as DABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DABA is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon that is commonly used in the synthesis of dyes and other organic compounds.

Mechanism of Action

The mechanism of action of 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid is not fully understood, but it is believed to involve the formation of hydrogen bonds with target molecules. 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid has been shown to bind selectively to certain metal ions, such as copper and zinc, and to form stable complexes with these ions. 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid has also been shown to bind to DNA and to induce conformational changes in the structure of the DNA molecule.
Biochemical and Physiological Effects:
2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid has also been shown to have antioxidant properties and to protect against oxidative stress. However, the exact mechanisms by which 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid exerts these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid in lab experiments is its high selectivity for certain target molecules, such as metal ions and DNA. This allows for the development of highly specific assays and probes for the study of these molecules. However, one limitation of using 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many future directions for research on 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid, including the development of new materials and devices based on its properties, the study of its interactions with other molecules and biological systems, and the development of new therapeutic agents based on its biochemical and physiological effects. One area of particular interest is the study of 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid's potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanisms by which 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid exerts its effects and to develop new applications for this promising compound.

Synthesis Methods

The synthesis of 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid involves the reaction of 9,10-anthraquinone with phthalic anhydride in the presence of a Lewis acid catalyst. This reaction results in the formation of a cyclic anhydride intermediate, which is then reacted with ammonia to form 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid. The yield of 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid can be improved by using a higher concentration of ammonia and a higher reaction temperature.

Scientific Research Applications

2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein conformational changes, as a ligand for the selective binding of metal ions, and as a chromophore for the study of DNA structure and function. 2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid has also been used in the development of new materials for use in electronic and optical devices.

properties

IUPAC Name

2-[(9,10-dioxoanthracen-2-yl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO5/c24-19-13-5-1-2-6-14(13)20(25)18-11-12(9-10-15(18)19)23-21(26)16-7-3-4-8-17(16)22(27)28/h1-11H,(H,23,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVCBYNCBUNXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid

CAS RN

351516-94-4
Record name 2-(((9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)AMINO)CARBONYL)BENZOIC ACID
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